molecular formula C18H13NO5 B12760804 Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate CAS No. 90181-96-7

Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate

Cat. No.: B12760804
CAS No.: 90181-96-7
M. Wt: 323.3 g/mol
InChI Key: QMJIZUQYOGVNPE-UHFFFAOYSA-N
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Description

Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate is a complex organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate typically involves the reaction of anthranilic acid derivatives with benzoyl chloride under controlled conditions. The reaction proceeds through a series of steps, including cyclization and esterification, to yield the desired product . The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition is often mediated through the formation of stable complexes with the target proteins .

Comparison with Similar Compounds

Properties

CAS No.

90181-96-7

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 3-benzoyl-4-hydroxy-2-oxo-1H-quinoline-6-carboxylate

InChI

InChI=1S/C18H13NO5/c1-24-18(23)11-7-8-13-12(9-11)16(21)14(17(22)19-13)15(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,19,21,22)

InChI Key

QMJIZUQYOGVNPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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